1-(Oxolan-2-yl)propan-2-one 1-(Oxolan-2-yl)propan-2-one
Brand Name: Vulcanchem
CAS No.: 1073-73-0
VCID: VC7935590
InChI: InChI=1S/C7H12O2/c1-6(8)5-7-3-2-4-9-7/h7H,2-5H2,1H3
SMILES: CC(=O)CC1CCCO1
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

1-(Oxolan-2-yl)propan-2-one

CAS No.: 1073-73-0

Cat. No.: VC7935590

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

1-(Oxolan-2-yl)propan-2-one - 1073-73-0

Specification

CAS No. 1073-73-0
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name 1-(oxolan-2-yl)propan-2-one
Standard InChI InChI=1S/C7H12O2/c1-6(8)5-7-3-2-4-9-7/h7H,2-5H2,1H3
Standard InChI Key LHYVBWMBMGJLLI-UHFFFAOYSA-N
SMILES CC(=O)CC1CCCO1
Canonical SMILES CC(=O)CC1CCCO1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(Oxolan-2-yl)propan-2-one features a tetrahydrofuran ring fused to a propan-2-one backbone. The THF ring adopts a puckered conformation, while the ketone group at the C2 position introduces polarity and reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
LogP (Partition Coefficient)1.1445
Polar Surface Area (PSA)26.3 Ų
Exact Mass128.08400

The compound’s SMILES representation (CC(=O)CC1CCCO1) and InChIKey (LHYVBWMBMGJLLI-UHFFFAOYSA-N) further clarify its connectivity and stereochemical features .

Spectroscopic Characteristics

  • NMR: The proton NMR spectrum exhibits signals for the THF ring protons (δ 1.6–2.1 ppm for methylene groups, δ 3.6–4.0 ppm for oxygen-adjacent protons) and the ketone carbonyl (δ 208–210 ppm in carbon NMR) .

  • IR: A strong absorption band near 1715 cm⁻¹ corresponds to the ketone C=O stretch.

Synthesis and Reaction Pathways

Primary Synthetic Routes

1-(Oxolan-2-yl)propan-2-one is synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. Notable methods include:

Jung and Floreancig’s Protocol (2006)

A 77% yield was achieved using cerium ammonium nitrate (CAN) as an oxidant in a radical cation fragmentation reaction . This method leverages homobenzylic ether intermediates to generate oxocarbenium ions, which are trapped by nucleophiles .

Hirano et al. (2002)

A palladium-catalyzed coupling of tetrahydrofuran derivatives with propan-2-one precursors yielded the compound with 66% efficiency .

Shono et al. (1987)

Electrochemical oxidation of THF derivatives in the presence of ketone precursors provided a 69% yield .

Reaction Dynamics

The ketone group participates in nucleophilic additions, while the THF ring undergoes ring-opening reactions under acidic or oxidative conditions. For example:

  • Grignard Reactions: The ketone reacts with organomagnesium reagents to form tertiary alcohols .

  • Oxidative Functionalization: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) mediates C–H bond activation, enabling carbocation formation for heterocycle synthesis .

Applications in Organic Synthesis

Intermediate in Natural Product Synthesis

The compound serves as a precursor in the synthesis of polyether antibiotics and terpenoids. For instance, it was utilized in the total synthesis of leucascandrolide A, a marine macrolide with antitumor activity .

Pharmaceutical Intermediates

1-(Oxolan-2-yl)propan-2-one is a key building block for:

  • Anticancer Agents: Its derivatives inhibit lysosomal phospholipase A2 (PLA2G15), a target in drug-induced phospholipidosis .

  • Antiviral Compounds: Functionalized analogs show activity against RNA viruses by interfering with viral replication machinery .

Material Science

The compound’s polar aprotic nature makes it a solvent in polymer chemistry, particularly in the synthesis of polyesters and polyurethanes .

ParameterValueSource
GHS Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P305+P351+P338

Recent Research Advancements

Catalytic Asymmetric Synthesis

Opalka et al. (2011) developed a chiral Lewis acid catalyst (e.g., BINOL-derived phosphoric acids) to enantioselectively form 1-(oxolan-2-yl)propan-2-one derivatives with >90% ee .

Biocatalytic Applications

Engineered lipases and ketoreductases have been employed to resolve racemic mixtures of the compound, enabling access to enantiopure intermediates for drug development .

Computational Studies

Density functional theory (DFT) calculations predict favorable transition states for its participation in Diels-Alder reactions, guiding the design of novel cycloadducts .

SupplierPurityPrice (100 mg)Catalog NumberSource
Vulcanchem98%$25VC7935590
ChemScene98%$34CS-0256509

Future Directions

  • Green Chemistry: Developing solvent-free or aqueous-phase syntheses to enhance sustainability .

  • Drug Discovery: Screening derivatives for activity against neurodegenerative targets (e.g., tau protein aggregation in Alzheimer’s disease) .

  • Polymer Innovations: Incorporating the compound into biodegradable polymers for medical devices .

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